
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide, also known as DAPTA, is a synthetic peptide that has been developed as an HIV-1 entry inhibitor. DAPTA is a highly potent and selective inhibitor that targets the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. The unique structure of DAPTA allows it to bind to gp120 with high affinity, thereby preventing viral attachment and fusion with host cells.
Mecanismo De Acción
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide acts by binding to the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. By binding to gp120, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide prevents the virus from attaching to and fusing with host cells, thereby blocking viral entry and replication.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to exhibit potent antiviral activity against HIV-1 in vitro and in vivo. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is its high potency and selectivity for gp120, which makes it a highly effective HIV-1 entry inhibitor. However, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is a synthetic peptide, which can be challenging to produce in large quantities. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide may have limited efficacy against certain HIV-1 strains that have developed resistance to current antiretroviral therapies.
Direcciones Futuras
There are several potential future directions for 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide research. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide. Another area of focus could be the optimization of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide for clinical development, including the evaluation of its safety and efficacy in human trials. Finally, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide could be further studied as a potential therapeutic for other viral infections that rely on gp120 for entry, such as hepatitis C virus and Ebola virus.
Métodos De Síntesis
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is synthesized through a solid-phase peptide synthesis (SPPS) approach. The synthesis involves the coupling of amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
Aplicaciones Científicas De Investigación
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been extensively studied as an HIV-1 entry inhibitor in both in vitro and in vivo models. It has been shown to exhibit potent antiviral activity against a wide range of HIV-1 strains, including those that are resistant to current antiretroviral therapies. 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has also been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.
Propiedades
Número CAS |
133294-12-9 |
|---|---|
Nombre del producto |
2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide |
Fórmula molecular |
C47H99N5O |
Peso molecular |
750.3 g/mol |
Nombre IUPAC |
2,5-bis(3-aminopropylamino)-N,N-dioctadecylpentanamide |
InChI |
InChI=1S/C47H99N5O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-52(47(53)46(51-43-37-40-49)38-35-41-50-42-36-39-48)45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46,50-51H,3-45,48-49H2,1-2H3 |
Clave InChI |
CNPNJPVVWNGFAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN |
Sinónimos |
1-DOS dioctadecylamidospermine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




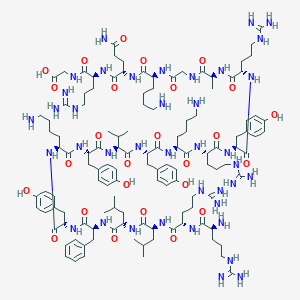

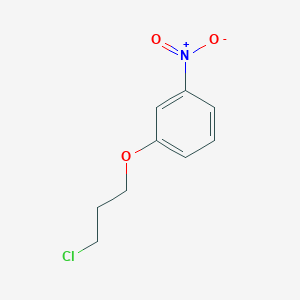
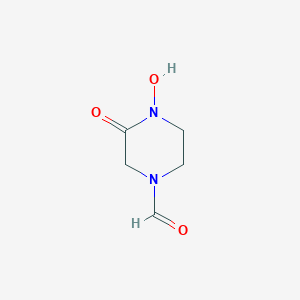
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

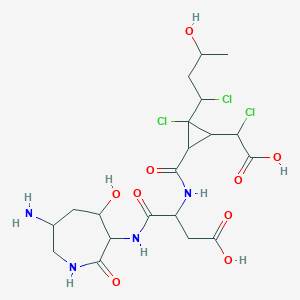
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
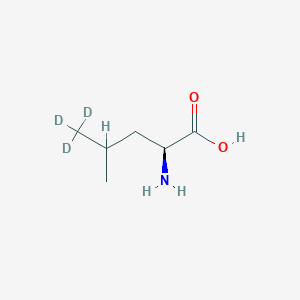
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)

